molecular formula C7H6N4O B1296528 4-Tetrazol-1-yl-phenol CAS No. 64001-11-2

4-Tetrazol-1-yl-phenol

Cat. No. B1296528
CAS RN: 64001-11-2
M. Wt: 162.15 g/mol
InChI Key: AXJKWXIVFCNRCQ-UHFFFAOYSA-N
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Description

4-Tetrazol-1-yl-phenol is a biochemical used for proteomics research . It has a molecular formula of C7H6N4O and a molecular weight of 162.148 .


Molecular Structure Analysis

The molecular structure of 4-Tetrazol-1-yl-phenol consists of a five-membered ring containing a carbon atom and four nitrogen atoms . The InChI code is InChI=1S/C7H6N4O/c12-7-3-1-6 (2-4-7)11-5-8-9-10-11/h1-5,12H .


Physical And Chemical Properties Analysis

4-Tetrazol-1-yl-phenol has a molecular weight of 162.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 162.05416083 g/mol . The topological polar surface area is 63.8 Ų .

Scientific Research Applications

Tetrazoles are a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . This special structure makes tetrazole derivatives useful in many fields such as medicine, agriculture, material science, etc . Here are some general applications of tetrazole compounds:

  • Medicine

    • Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
    • They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
  • Agriculture

    • Since the 1950s, tetrazole compounds have been widely used in agriculture .
  • Material Science

    • Tetrazole derivatives are useful as explosives and other functional materials .
  • Biochemistry

    • Tetrazole compounds have also found applications in biochemistry .
  • Pharmacology

    • In pharmacology, tetrazole compounds are used due to their various biological activities .
  • Other Aspects

    • Tetrazole compounds are also used in other aspects such as explosives .

properties

IUPAC Name

4-(tetrazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJKWXIVFCNRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337472
Record name 4-Tetrazol-1-yl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tetrazol-1-yl-phenol

CAS RN

64001-11-2
Record name 4-Tetrazol-1-yl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-hydroxyphenyl)-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of p-amino-phenol (0.1 mol) in glacial acetic acid (140 ml) at 70-75° under nitrogen atmosphere was added triethylorthoformate (0.1 mol). The mixture was stirred at this temperature for 4 h, then, sodium azide (0.32 mol) was added portionwise and the reaction was continued for 18 h, cooled to room temperature and poured into ice water (400 ml) and extracted with diethyl ether (3×400 ml) and ethyl acetate (1×400 ml), dried (MgSO4), filtered and concentrated to give a dark brown residue which was triturated with 200 ml of a mixture of ethanol:diethyl ether (1:1 v/v) and filtered to afford the title compound in 30% yield.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.32 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
X Chen, H Wu, CM Park, TH Poole, G Keceli… - ACS chemical …, 2017 - ACS Publications
The selective reaction of chemical reagents with reduced protein thiols is critical to biological research. This reaction is utilized to prevent cross-linking of cysteine-containing peptides in …
Number of citations: 46 pubs.acs.org
X Li, Q Feng, L Qu, T Zhao, X Li, T Bai, S Sun, S Wu… - Analytica chimica …, 2020 - Elsevier
The amount of protein thiols play a crucial role in maintaining the cellular redox homeostasis and have significant implications to indicate a series of diseases. Therefore, it is necessary …
Number of citations: 11 www.sciencedirect.com
HE Shim, J Jeon - Journal of Radiopharmaceuticals and Molecular …, 2018 - koreascience.kr
We demonstrate a detail protocol for the radiosynthesis of an $^{125} I $-labeled MSTP prosthetic group and its application to the efficient radiolabeling of human serum albumin (HSA). …
Number of citations: 3 koreascience.kr
D Long, H Wu, AW Tsang, LB Poole, BK Yoza… - Scientific reports, 2017 - nature.com
Control of glucose homeostasis plays a critical role in health and lifespan and its dysregulation contributes to inflammation, cancer and aging. NAD + dependent Sirtuin 6 (SIRT6) is a …
Number of citations: 35 www.nature.com
N Kritikos, YL Loukas, Y Dotsikas - Chemometrics and Intelligent …, 2015 - Elsevier
Luminol-peroxidase-H 2 O 2 is among the most popular systems in chemiluminescence-based analytical applications. The addition of a forth compound into this system has been …
Number of citations: 2 www.sciencedirect.com
P Nagy, É Dóka, T Ida, T Akaike - Antioxidants & Redox Signaling, 2020 - liebertpub.com
Significance: Redox biology is gaining ground in research related to human physiology (metabolism, signaling), pathophysiology (cancer, cardiovascular disease, neurodegeneration), …
Number of citations: 22 www.liebertpub.com
OO Elemo, AA Akinyede, IA Oreagba… - … and Toxicology of …, 2022 - phatoxnatmed.org
Background and Purpose: Euphorbia heterophylla Linn.(Euphorbiaceae) is a promising medicinal plant used as an oxytocic in folkloric medicine. The study investigated the uterotonic …
Number of citations: 3 phatoxnatmed.org
C Zhang, EV Vinogradova… - Angewandte Chemie …, 2019 - Wiley Online Library
Bioconjugation chemistry has been used to prepare modified biomolecules with functions beyond what nature intended. Central to these techniques is the development of highly …
Number of citations: 169 onlinelibrary.wiley.com
JR Knight - 2022 - search.proquest.com
… The heteroaromatic sulfone type of thiol blocking reagents was expanded with phenyl oxadiazole 1 and 4-tetrazol-1yl-phenol (MSTP). Both have been shown to be more reactive than …
Number of citations: 1 search.proquest.com
LJ Alcock, MV Perkins, JM Chalker - Chemical Society Reviews, 2018 - pubs.rsc.org
Cysteine residues in proteins are subject to diverse redox chemistry. Oxidation of cysteine to S-nitrosocysteine, cysteine sulfenic and sulfinic acids, disulfides and persulfides are a few …
Number of citations: 190 pubs.rsc.org

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